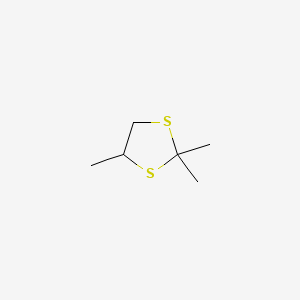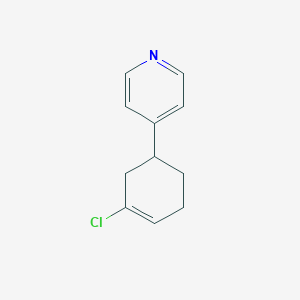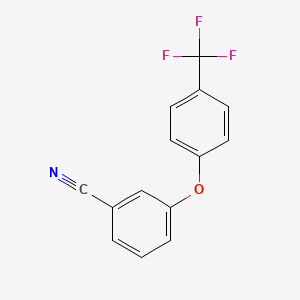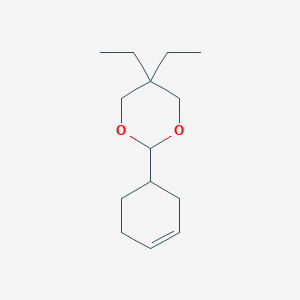
2,2,4-Trimethyl-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-1,3-dithiolane is an organic compound with the molecular formula C6H12S2 and a molecular weight of 148.289 g/mol . It is a heterocyclic compound containing two sulfur atoms and is known for its distinctive structure and reactivity.
準備方法
2,2,4-Trimethyl-1,3-dithiolane can be synthesized through the cyclization of 1,2-propanedithiol with acetone under acidic conditions . The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
2,2,4-Trimethyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield thiols.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium compounds or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
科学的研究の応用
2,2,4-Trimethyl-1,3-dithiolane has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to form stable thioacetal linkages.
Industry: It is used as an extractant and complexing agent in various industrial processes.
作用機序
The mechanism of action of 2,2,4-Trimethyl-1,3-dithiolane involves its ability to form stable thioacetal linkages with carbonyl compounds. This reactivity is facilitated by the presence of the two sulfur atoms, which can interact with electrophilic centers in other molecules . The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
類似化合物との比較
2,2,4-Trimethyl-1,3-dithiolane can be compared with other similar compounds such as:
1,3-Dithianes: These compounds also contain two sulfur atoms in a six-membered ring but differ in their reactivity and stability.
1,3-Dioxolanes: These compounds contain oxygen atoms instead of sulfur and have different chemical properties and applications.
1,2-Dithiolanes: These compounds have a five-membered ring structure and exhibit different reactivity due to the geometric constraints imposed by the ring.
This compound is unique due to its specific structure and reactivity, which make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
5862-53-3 |
|---|---|
分子式 |
C6H12S2 |
分子量 |
148.3 g/mol |
IUPAC名 |
2,2,4-trimethyl-1,3-dithiolane |
InChI |
InChI=1S/C6H12S2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3 |
InChIキー |
CRVLTUAGMFKJEA-UHFFFAOYSA-N |
正規SMILES |
CC1CSC(S1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)




